REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][O:16]C(C2OC=CC=2)=O)[CH2:10][CH2:9]1)=[O:7].[OH-].[Na+]>CO>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][OH:16])[CH2:12][CH2:13]1)=[O:7] |f:1.2|
|
Name
|
1-(2-furanylcarbonyl)-4-(2-(2-furanylcarbonyloxy)ethyl)piperazine
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCN(CC1)CCOC(=O)C=1OC=CC1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distilling off the methanol under reduced pressure
|
Type
|
WASH
|
Details
|
washed once with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (eluent
|
Type
|
ADDITION
|
Details
|
a 10:1 mixture of chloroform and methanol)
|
Type
|
CUSTOM
|
Details
|
to give 2.3 g of an oily substance (yield: 82%)
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCN(CC1)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |